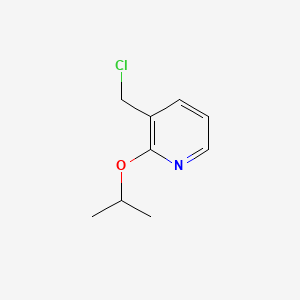

3-(Chloromethyl)-2-isopropoxypyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-propan-2-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFOYBFHPLLXLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734158 | |

| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248614-20-1 | |

| Record name | 3-(Chloromethyl)-2-[(propan-2-yl)oxy]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Chloromethyl)-2-isopropoxypyridine synthesis and properties

An In-Depth Technical Guide to 3-(Chloromethyl)-2-isopropoxypyridine: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern medicinal chemistry. We will delve into its fundamental properties, detailed synthetic protocols with mechanistic insights, and its critical role in the development of pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.

Introduction: A Pivotal Intermediate in Pharmaceutical Synthesis

This compound (CAS No: 1248614-20-1) is a substituted pyridine derivative of significant interest in the pharmaceutical industry.[1][2] Heterocyclic compounds, particularly those containing a pyridine scaffold, are foundational structures in numerous approved drugs due to their ability to engage in biologically relevant interactions.[3][4] This specific molecule has gained prominence primarily as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely prescribed for managing acid-related gastrointestinal disorders.[5]

The strategic placement of an isopropoxy group at the 2-position and a reactive chloromethyl group at the 3-position makes it a versatile synthon.[5] The chloromethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution to allow for the facile construction of more complex molecular architectures, a desirable feature in multi-step drug synthesis.[6]

Physicochemical and Handling Properties

A clear understanding of a compound's physical properties is paramount for its effective use in a laboratory or industrial setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1248614-20-1 | [1][5][7] |

| Molecular Formula | C₉H₁₂ClNO | [1][2][5] |

| Molecular Weight | 185.65 g/mol | [1][5][7] |

| Boiling Point (Predicted) | 250.9 ± 25.0 °C | [7] |

| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [7] |

| Purity | Typically ≥95-97% | [1][2][5] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved via a two-step process starting from a commercially available precursor. The overall strategy involves first establishing the isopropoxy ether linkage, followed by the selective chlorination of a hydroxymethyl group.

Step 1: Synthesis of (2-Isopropoxy-3-pyridinemethanol)

The initial step is a Williamson ether synthesis. The precursor, (2-Chloropyridin-3-yl)methanol, features a chlorine atom on the pyridine ring that is activated towards nucleophilic aromatic substitution.[8][9] Isopropanol is converted to its more nucleophilic alkoxide form, sodium isopropoxide, using a strong base like sodium hydride (NaH). The isopropoxide then displaces the chloride on the pyridine ring.

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the flask in an ice bath (0 °C). Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in portions.

-

Slowly add anhydrous isopropanol (1.5 equivalents) dropwise. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.

-

Nucleophilic Substitution: Add a solution of (2-Chloropyridin-3-yl)methanol (1.0 equivalent) in dry THF to the flask.[8]

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure (2-Isopropoxy-3-pyridinemethanol).

Step 2: Chlorination of (2-Isopropoxy-3-pyridinemethanol)

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step. The reaction proceeds efficiently, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps drive the reaction to completion.[10]

Causality Behind Reagent Choice: Thionyl chloride is highly effective for converting primary alcohols to chlorides. The reaction mechanism (Sₙi) involves the formation of a chlorosulfite intermediate, which then collapses to the product with retention of configuration (though not relevant for an achiral center). This method avoids the harsh conditions and rearrangement possibilities associated with using concentrated HCl. Using an inert solvent like toluene is crucial to prevent side reactions.[10]

Experimental Protocol:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the (2-Isopropoxy-3-pyridinemethanol) intermediate (1.0 equivalent) in an inert solvent such as toluene.[10]

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.[11]

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution to a pH of 7-8.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound. Further purification, if necessary, can be achieved via silica gel chromatography.

Reactivity and Key Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the C-Cl bond in the chloromethyl group. This group acts as an excellent electrophile, making the molecule a valuable building block for introducing the 2-isopropoxypyridine-3-yl)methyl moiety into a target structure.

Its most notable application is in the synthesis of Rabeprazole, a widely used PPI.[12][13] In this synthesis, this compound is condensed with 2-mercaptobenzimidazole in a nucleophilic substitution reaction.[14] The sulfur atom of the mercaptobenzimidazole acts as the nucleophile, displacing the chloride ion to form a thioether linkage, which is the core structure of Rabeprazole sulfide, the direct precursor to the final active pharmaceutical ingredient (API).[14]

Spectroscopic Characterization

Structural confirmation of this compound is typically performed using standard spectroscopic methods. While specific spectra are best obtained experimentally, the expected signals can be predicted based on the molecular structure.[15]

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals: a doublet and a septet for the isopropyl group protons, distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the three protons on the pyridine ring, and a key singlet around 4.5-4.8 ppm for the two protons of the chloromethyl (-CH₂Cl) group.[16]

-

¹³C NMR: The carbon spectrum will show signals for the two distinct carbons of the isopropyl group, the three aromatic carbons of the pyridine ring, and a downfield signal for the carbon of the chloromethyl group due to the electronegativity of the attached chlorine atom.

-

IR Spectroscopy: The infrared spectrum would be expected to show C-H stretching frequencies for both aromatic and aliphatic protons, C=C and C=N stretching bands characteristic of the pyridine ring (around 1600-1400 cm⁻¹), a strong C-O ether stretch, and a C-Cl stretching band in the fingerprint region (typically 800-600 cm⁻¹).[17]

Safety and Handling

This compound is a chlorinated organic compound and should be handled with appropriate care in a well-ventilated fume hood. It is an irritant and potentially toxic.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reagents used in its synthesis, particularly sodium hydride and thionyl chloride, are hazardous and require specific handling procedures. Sodium hydride is flammable and reacts violently with water, while thionyl chloride is corrosive and releases toxic gases upon contact with moisture.

Conclusion

This compound is a high-value intermediate whose importance is firmly established in the synthesis of complex pharmaceutical agents like Rabeprazole. Its synthesis is based on fundamental and reliable organic transformations, which can be optimized for scalability. The molecule's well-defined reactivity, centered on its electrophilic chloromethyl group, provides a dependable handle for constructing intricate drug scaffolds, underscoring the continued relevance of substituted pyridines in the field of medicinal chemistry.

References

-

MySkinRecipes. This compound. [Link]

-

Asian Journal of Pharmaceutical Research. An Efficient Synthesis of Rabeprazole Sodium. [Link]

-

ResearchGate. (PDF) an efficient synthesis fo rabeprazole. [Link]

-

Lead Sciences. This compound. [Link]

- Google Patents.

-

European Patent Office. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212. [Link]

- Google Patents. US5942625A - Preparation of chloromethylpyridine hydrochlorides.

-

PubChem. (2-Chloropyridin-3-yl)methanol. [Link]

-

CAS Common Chemistry. 2-Chloro-3-pyridinemethanol. [Link]

-

University of Colorado Boulder, Organic Chemistry. Spectroscopy Problems. [Link]

-

YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]

-

MDPI. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. [Link]

-

YouTube. Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound [myskinrecipes.com]

- 6. Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6 [smolecule.com]

- 7. This compound CAS#: 1248614-20-1 [m.chemicalbook.com]

- 8. (2-Chloropyridin-3-yl)methanol | C6H6ClNO | CID 2763647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 11. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 12. asianjpr.com [asianjpr.com]

- 13. researchgate.net [researchgate.net]

- 14. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

3-(Chloromethyl)-2-isopropoxypyridine CAS number 1248614-20-1

An In-Depth Technical Guide to 3-(Chloromethyl)-2-isopropoxypyridine (CAS: 1248614-20-1): Properties, Synthesis, and Applications in Drug Discovery

Introduction and Strategic Importance

This compound is a substituted pyridine derivative that has emerged as a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its strategic importance lies in the unique combination of its structural features: a pyridine core, a common scaffold in numerous biologically active molecules; a reactive chloromethyl group at the 3-position, which serves as a key electrophilic handle for synthetic transformations; and an isopropoxy group at the 2-position, which modulates the molecule's steric and electronic properties.

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a plausible synthetic route, its core reactivity, and its critical role as an intermediate in the synthesis of complex pharmaceutical agents, notably proton pump inhibitors (PPIs).[1] The inherent reactivity of the chloromethyl group allows for facile coupling with various molecular fragments, making it an indispensable tool for constructing diverse compound libraries for lead discovery and optimization.[1][2][3]

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These specifications are critical for experimental design, reaction setup, and ensuring the quality of the material.

| Property | Value | Reference(s) |

| CAS Number | 1248614-20-1 | [4][5] |

| Molecular Formula | C₉H₁₂ClNO | [4][6] |

| Molecular Weight | 185.65 g/mol | [5][6] |

| Purity | Typically ≥95% - 97% | [4][6] |

| Boiling Point | 250.9 ± 25.0 °C (Predicted) | [5] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | CC(OC1=NC=CC=C1CCl)C | [7][8] |

| InChI Key | JMFOYBFHPLLXLF-UHFFFAOYSA-N | [6] |

| Signal Word | Danger | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4][8] |

Proposed Synthesis Pathway

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a logical and efficient pathway can be inferred from established chemical principles for analogous pyridine derivatives.[9][10][11] The proposed multi-step synthesis starts from a readily available precursor, 2-isopropoxy-3-methylpyridine, and proceeds through a critical chlorination step.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. This compound CAS#: 1248614-20-1 [m.chemicalbook.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 1248614-20-1|this compound|BLD Pharm [bldpharm.com]

- 9. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 10. CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

Spectroscopic Characterization of 3-(Chloromethyl)-2-isopropoxypyridine: A Technical Guide

Introduction

3-(Chloromethyl)-2-isopropoxypyridine is a key intermediate in pharmaceutical synthesis, particularly in the development of proton pump inhibitors and other therapeutic agents.[1] Its bifunctional nature, featuring a reactive chloromethyl group and a modulating isopropoxy substituent on a pyridine scaffold, makes it a versatile building block in medicinal chemistry.[2][3] Precise and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of the subsequent synthetic steps and the purity of the final active pharmaceutical ingredient (API). This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopy and data from structurally analogous compounds.

Molecular Structure and Key Features

The structure of this compound (C₉H₁₂ClNO, Molecular Weight: 185.65 g/mol ) presents several key features that give rise to distinct spectroscopic signatures.[4][5] Understanding these is crucial for the interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the isopropoxy group, the chloromethyl group, and the three protons on the pyridine ring. The electron-donating isopropoxy group and the electron-withdrawing chloromethyl group will influence the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 - 8.0 | dd | J = 7.5, 2.0 |

| H-5 | ~7.0 - 7.2 | dd | J = 7.5, 5.0 |

| H-6 | ~8.1 - 8.3 | dd | J = 5.0, 2.0 |

| -CH(CH₃)₂ | ~5.3 - 5.5 | sept | J = 6.0 |

| -CH(CH ₃)₂ | ~1.3 - 1.5 | d | J = 6.0 |

| -CH ₂Cl | ~4.7 - 4.9 | s | - |

-

Pyridine Ring Protons (H-4, H-5, H-6): These protons will appear in the aromatic region of the spectrum. The proton at the 6-position (H-6) is expected to be the most downfield due to its proximity to the electronegative nitrogen atom. The electron-donating isopropoxy group at C-2 will shield the ring protons to some extent compared to an unsubstituted pyridine.

-

Isopropoxy Group Protons: The methine proton [-CH(CH₃)₂] will appear as a septet due to coupling with the six equivalent methyl protons. The methyl protons [-CH(CH ₃)₂] will appear as a doublet, coupled to the single methine proton.

-

Chloromethyl Protons (-CH₂Cl): This signal is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield due to the deshielding effect of the adjacent chlorine atom. For comparison, the chloromethyl protons in 3-(chloromethyl)pyridine hydrochloride appear at approximately 5.07 ppm.[6]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~160 - 162 |

| C-3 | ~130 - 132 |

| C-4 | ~138 - 140 |

| C-5 | ~118 - 120 |

| C-6 | ~147 - 149 |

| C H(CH₃)₂ | ~70 - 72 |

| -CH(C H₃)₂ | ~21 - 23 |

| -C H₂Cl | ~43 - 45 |

-

Pyridine Ring Carbons: The carbon atom bonded to the isopropoxy group (C-2) is expected to be the most downfield among the ring carbons. The chemical shifts of the other pyridine carbons are influenced by the substituents and the nitrogen atom.

-

Isopropoxy Group Carbons: The methine carbon will appear in the range typical for carbons attached to oxygen, while the methyl carbons will be in the aliphatic region.

-

Chloromethyl Carbon: The carbon of the chloromethyl group will be shifted downfield due to the attached chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Pyridine) |

| ~2980-2940 | C-H stretch | Aliphatic (Isopropoxy, Chloromethyl) |

| ~1600-1580, ~1470-1430 | C=C and C=N stretch | Pyridine Ring |

| ~1250-1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |

| ~1100-1050 | C-O stretch | Isopropoxy |

| ~750-700 | C-Cl stretch | Alkyl halide |

The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching vibrations just below 3000 cm⁻¹. The characteristic C=C and C=N stretching vibrations of the pyridine ring will be observed in the 1600-1400 cm⁻¹ region. A strong band corresponding to the C-O-C stretching of the aryl-alkyl ether linkage is expected around 1250-1200 cm⁻¹. The C-Cl stretching vibration will appear in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragments.

The molecular ion peak (M⁺) would be expected at m/z 185. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 187 with an intensity of approximately one-third of the M⁺ peak should be observed, which is a characteristic signature for a molecule containing one chlorine atom.

Predicted Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, initiated by the loss of various groups.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1248614-20-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

The Chloromethylpyridines: A Technical Guide to Reactivity and Synthetic Utility

Abstract

The chloromethyl-substituted pyridines are a class of versatile building blocks of significant importance in pharmaceutical and materials science. The interplay between the electron-deficient pyridine ring and the reactive chloromethyl group gives rise to a rich and nuanced chemistry. This technical guide provides an in-depth exploration of the factors governing the reactivity of the chloromethyl group in 2-, 3-, and 4-substituted pyridines. We will delve into a comparative analysis of their behavior in nucleophilic substitution reactions, dissecting the competition between SN1 and SN2 pathways. Furthermore, this guide will present a comprehensive overview of their application in modern synthetic chemistry, with a focus on palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize these valuable synthetic intermediates.

Introduction: The Dichotomous Nature of Chloromethylpyridines

The pyridine ring, an isoelectronic analogue of benzene, is a cornerstone of many biologically active molecules. Its inherent electron-deficient character, arising from the electronegative nitrogen atom, profoundly influences the reactivity of its substituents. When a chloromethyl group is appended to this ring, a fascinating dichotomy emerges. The pyridine ring acts as both an activating and a directing group, its influence varying significantly with the position of the chloromethyl substituent. Understanding this intricate relationship is paramount for the rational design of synthetic routes and the development of novel molecular entities. This guide will systematically dissect the reactivity of 2-chloromethylpyridine, 3-chloromethylpyridine, and 4-chloromethylpyridine, providing a framework for predicting and controlling their chemical behavior.

Electronic Structure and its Influence on Reactivity

The reactivity of the chloromethyl group in substituted pyridines is fundamentally governed by the electronic interplay between the pyridine nitrogen and the benzylic carbon. The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework, while its influence through resonance (mesomeric effect) is position-dependent.

-

2-Chloromethylpyridine: The nitrogen atom is in close proximity to the chloromethyl group, exerting a significant -I effect. However, the nitrogen lone pair can participate in resonance stabilization of an adjacent carbocation, a key factor in potential SN1 pathways.

-

3-Chloromethylpyridine: The chloromethyl group is in the meta position relative to the nitrogen. Consequently, it is primarily influenced by the inductive effect of the ring nitrogen.[1] Resonance stabilization of a carbocation at this position is not as effective as in the 2- and 4-isomers.[1]

-

4-Chloromethylpyridine: The chloromethyl group is in the para position. The nitrogen atom can effectively stabilize an adjacent carbocation through resonance by delocalizing the positive charge onto the nitrogen atom. This powerful resonance stabilization plays a crucial role in its reactivity.

The basicity of the pyridine nitrogen, which can be modulated by other ring substituents, also plays a role. Protonation or coordination of the nitrogen to a Lewis acid will significantly enhance the electron-withdrawing nature of the ring, thereby influencing the reactivity of the chloromethyl group.

Nucleophilic Substitution Reactions: A Tale of Two Pathways (SN1 vs. SN2)

The chloromethyl group of pyridines is an excellent electrophilic site for nucleophilic substitution reactions.[2] These transformations can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism, and the preferred pathway is a delicate balance of several factors: the structure of the chloromethylpyridine isomer, the nature of the nucleophile, the solvent, and the reaction temperature.[3][4][5]

The SN2 Pathway: A Concerted Dance

The SN2 reaction is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[6] The rate of this reaction is sensitive to steric hindrance around the reaction center.[6]

For the chloromethylpyridine isomers, the general order of reactivity in SN2 reactions is expected to be:

4-chloromethylpyridine ≈ 2-chloromethylpyridine > 3-chloromethylpyridine

This trend can be rationalized by considering the electronic effects of the pyridine nitrogen. In the 2- and 4-isomers, the electron-withdrawing nature of the nitrogen enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. The 3-isomer, lacking this direct electronic activation, is generally less reactive in SN2 reactions.[1]

The SN1 Pathway: A Stepwise Journey

The SN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate.[4] The rate-determining step is the formation of this carbocation, and therefore, the stability of the carbocation is the primary factor governing the reaction rate.[4]

The stability of the pyridylmethyl carbocation is significantly influenced by the position of the nitrogen atom:

-

4-Pyridylmethyl carbocation: This is the most stable of the three isomers due to the powerful +M (resonance) effect of the nitrogen atom, which delocalizes the positive charge.

-

2-Pyridylmethyl carbocation: This carbocation is also stabilized by resonance with the nitrogen atom, although to a slightly lesser extent than the 4-isomer due to the proximity of the nitrogen.

-

3-Pyridylmethyl carbocation: The carbocation is at the meta position, and therefore, direct resonance stabilization from the nitrogen is not possible. It is the least stable of the three.

Therefore, the predicted order of reactivity for SN1 reactions is:

4-chloromethylpyridine > 2-chloromethylpyridine >> 3-chloromethylpyridine

Experimental Considerations and Protocol for Nucleophilic Substitution

The choice of reaction conditions can often favor one pathway over the other. Strong, highly concentrated nucleophiles and polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles and polar protic solvents that can stabilize the carbocation intermediate favor the SN1 pathway.[5]

Table 1: Predicted Dominant Mechanism for Nucleophilic Substitution on Chloromethylpyridines

| Isomer | Strong Nucleophile (e.g., CN⁻, RS⁻) in Polar Aprotic Solvent (e.g., DMF, Acetone) | Weak Nucleophile (e.g., H₂O, ROH) in Polar Protic Solvent (e.g., Ethanol, Water) |

| 2-Chloromethylpyridine | SN2 | SN1 / SN2 mixture |

| 3-Chloromethylpyridine | SN2 (slower) | SN2 (very slow) |

| 4-Chloromethylpyridine | SN2 | SN1 |

Experimental Protocol 1: General Procedure for SN2 Reaction with an Amine Nucleophile [2]

This protocol describes a general method for the synthesis of 3-(aminomethyl)pyridine derivatives.

-

Materials:

-

3-(Chloromethyl)pyridine hydrochloride

-

Primary or secondary amine (e.g., morpholine) (1.2 equivalents)

-

Anhydrous potassium carbonate (K₂CO₃) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred solution of the amine (1.2 equivalents) and potassium carbonate (2.5 equivalents) in DMF, add 3-(chloromethyl)pyridine hydrochloride (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

Chloromethylpyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.[7] These reactions typically involve the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation and reductive elimination.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[9] Chloromethylpyridines can participate in Suzuki couplings, although they are generally less reactive than the corresponding bromides or iodides.[10] The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the oxidative addition of the C-Cl bond.[10]

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Chloromethylpyridines

| Component | Example | Purpose |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst that forms the active Pd(0) species |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | Stabilizes the Pd catalyst and facilitates oxidative addition |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes the HX byproduct |

| Solvent | Dioxane/H₂O, Toluene, DMF | Solubilizes reactants and influences reaction rate |

Experimental Protocol 2: Suzuki-Miyaura Coupling of 2-Chloromethylpyridine with Phenylboronic Acid [11]

-

Materials:

-

2-Chloromethylpyridine (1.0 equivalent)

-

Phenylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous 1,4-dioxane

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add 2-chloromethylpyridine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add anhydrous 1,4-dioxane via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12] This reaction is highly valuable for the synthesis of alkynylated pyridines.

Experimental Protocol 3: Sonogashira Coupling of 4-Chloromethylpyridine with Phenylacetylene [13]

-

Materials:

-

4-Chloromethylpyridine (1.0 equivalent)

-

Phenylacetylene (1.1 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous THF

-

-

Procedure:

-

To a Schlenk tube under an inert atmosphere, add 4-chloromethylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF and triethylamine.

-

Add phenylacetylene dropwise via syringe.

-

Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through Celite and concentrate the filtrate.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography.

-

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.[14] The amination of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond, often requiring specialized bulky phosphine ligands and strong bases.[15]

Experimental Protocol 4: Buchwald-Hartwig Amination of 3-Chloromethylpyridine with Morpholine [15]

-

Materials:

-

3-Chloromethylpyridine (1.0 equivalent)

-

Morpholine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

RuPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

-

Anhydrous toluene

-

-

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, RuPhos, and NaOtBu.

-

Add 3-chloromethylpyridine and morpholine.

-

Add anhydrous toluene.

-

Seal the tube and heat the reaction to 100 °C for 12-24 hours.

-

Monitor the reaction by LC-MS.

-

After cooling, dilute with ethyl acetate and filter through Celite.

-

Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

-

Other Cross-Coupling Reactions

Chloromethylpyridines can also participate in a range of other important cross-coupling reactions, including:

-

Heck Coupling: The reaction of an alkene with an aryl halide to form a substituted alkene.[16]

-

Kumada Coupling: The coupling of a Grignard reagent with an organic halide, typically catalyzed by nickel or palladium.[17][18]

-

Negishi Coupling: The reaction of an organozinc compound with an organic halide.[19]

The choice of the specific cross-coupling reaction will depend on the desired product and the functional group tolerance of the substrates.

Conclusion: A Versatile Toolkit for Modern Synthesis

The chloromethylpyridines are a class of reagents with a rich and tunable reactivity profile. By understanding the electronic effects of the pyridine nitrogen and the interplay between SN1 and SN2 pathways, chemists can strategically employ these building blocks in a variety of nucleophilic substitution reactions. Furthermore, their utility as substrates in a wide array of palladium-catalyzed cross-coupling reactions provides access to a vast chemical space of functionalized pyridines. This guide has provided a foundational understanding of the principles governing their reactivity and a practical toolkit of experimental protocols. As the demand for novel and complex pyridine-containing molecules continues to grow in the fields of medicine and materials, a thorough understanding of the chemistry of chloromethylpyridines will remain an invaluable asset for the modern synthetic chemist.

References

- A Review on Palladium Catalyzed Coupling Reactions. Journal of Chemical and Pharmaceutical Research, 2016, 8(8):20-33.

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2021, 11(43), 26685-26707.

-

Organic Chemistry Portal. Kumada Coupling. [Link]

- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 2002, 67(19), 6653-6663.

-

Wikipedia. Kumada coupling. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 2007, 9(10), 1837-1839.

-

EPFL. Kumada coupling. [Link]

- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 2021, 11(43), 26685-26707.

-

ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

-

J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

-

NROChemistry. Heck Coupling. [Link]

-

NROChemistry. Kumada Coupling. [Link]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 2002, 41(21), 4044-4046.

-

Chemistry LibreTexts. (2020). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

-

Master Organic Chemistry. (2025). Comparing The SN1 vs Sn2 Reactions. [Link]

-

KPU Pressbooks. 7.5 SN1 vs SN2 – Organic Chemistry I. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

- Synthesis of Bis-heteroaryls Using Grignard Reagents and Pyridylsulfonium Salts. Organic Letters, 2013, 15(19), 5044-5047.

-

SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021). The Chemistry Notes. [Link]

-

Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Chemistry – A European Journal, 2017, 23(35), 8322-8334.

-

Wikipedia. Suzuki reaction. [Link]

-

YouTube. (2020). Heck Coupling. [Link]

-

Harper College. CHEMISTRY 2600 - Topic #4: Nucleophilic Substitution Reactions (SN1 and SN2). [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

- Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 2019, 17(30), 7114-7129.

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 2018, 20(11), 3245-3249.

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 7. ijpcsonline.com [ijpcsonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Heck Coupling | NROChemistry [nrochemistry.com]

- 17. Kumada coupling - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 3-(Chloromethyl)-2-isopropoxypyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the critical role of 3-(Chloromethyl)-2-isopropoxypyridine as a pivotal intermediate in medicinal chemistry, with a particular focus on its application in the synthesis of proton pump inhibitors (PPIs). We will explore its synthesis, reactivity, and the strategic rationale behind its use in the construction of complex active pharmaceutical ingredients (APIs). This document will provide not only theoretical insights but also practical, step-by-step protocols and visual aids to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in drug design. Within the diverse family of pyridine derivatives, this compound has emerged as a highly valuable building block, particularly in the synthesis of drugs targeting gastric acid-related disorders.

The strategic placement of the chloromethyl group at the 3-position and the isopropoxy group at the 2-position of the pyridine ring imparts a specific reactivity profile that is instrumental in the efficient construction of complex molecules. The chloromethyl group serves as a reactive electrophilic handle, primed for nucleophilic substitution, while the isopropoxy group modulates the electronic properties of the pyridine ring, influencing the reactivity of the chloromethyl group and the overall physicochemical properties of the molecule.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process starting from a suitable pyridine precursor. A common route involves the preparation of the corresponding alcohol, 2-isopropoxy-3-pyridinemethanol, followed by its chlorination.

Step 1: Synthesis of 2-Isopropoxy-3-pyridinemethanol

The synthesis of the alcohol intermediate can be accomplished via the reduction of the corresponding ester, methyl 2-isopropoxy-nicotinate.

Experimental Protocol: Synthesis of 2-Isopropoxy-3-pyridinemethanol

-

Esterification: Nicotinic acid is esterified to methyl nicotinate.

-

Alkoxylation: The methyl nicotinate is then reacted with isopropanol in the presence of a suitable base to yield methyl 2-isopropoxy-nicotinate.

-

Reduction: To a solution of methyl 2-isopropoxy-nicotinate in an anhydrous solvent such as tetrahydrofuran (THF), a mild reducing agent like sodium borohydride (NaBH₄) is added portion-wise at a controlled temperature (e.g., 0-5 °C). The use of a milder reducing agent is a conscious choice to avoid over-reduction and enhance the selectivity of the reaction.

-

Work-up: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2-isopropoxy-3-pyridinemethanol.

Step 2: Chlorination of 2-Isopropoxy-3-pyridinemethanol

The conversion of the alcohol to the desired chloromethyl derivative is a critical step, often achieved using thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 2-isopropoxy-3-pyridinemethanol in an inert solvent like toluene, thionyl chloride (a slight molar excess) is added dropwise under an inert atmosphere, maintaining a low temperature (e.g., 20-30 °C) using a water bath. The gradual addition of the pyridyl carbinol solution to the thionyl chloride is crucial to prevent the formation of impurities[1].

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Product Isolation: Upon completion, the reaction mixture is carefully worked up. This may involve quenching with a base, followed by extraction, washing, and purification by column chromatography to afford pure this compound. The product can also be precipitated and recovered by filtration[1].

Causality Behind Experimental Choices:

-

Thionyl Chloride as Chlorinating Agent: Thionyl chloride is a preferred reagent for this transformation due to its high reactivity and the fact that the byproducts of the reaction (sulfur dioxide and hydrogen chloride) are gaseous, which simplifies the purification process. The reaction with thionyl chloride proceeds via the formation of a chlorosulfite intermediate, which then undergoes an intramolecular SNi reaction or an intermolecular SN2 reaction with chloride ions to yield the final product. The use of a base like pyridine can influence the reaction mechanism[2].

-

Inert Solvent and Temperature Control: The use of an inert solvent and careful temperature control are essential to prevent side reactions and ensure the stability of the product.

The Pivotal Role in the Synthesis of Proton Pump Inhibitors (PPIs)

This compound and its analogs are key intermediates in the synthesis of several important proton pump inhibitors, such as rabeprazole and tenatoprazole. These drugs are used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in the stomach.

The general synthetic strategy involves the coupling of the chloromethylpyridine derivative with a substituted benzimidazole or imidazopyridine thiol.

Mechanism of Action in PPI Synthesis: An SN2 Reaction

The core of the synthetic strategy lies in a nucleophilic substitution (SN2) reaction. The sulfur atom of the mercaptobenzimidazole acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring. This results in the displacement of the chloride ion and the formation of a thioether linkage, which is the backbone of the PPI molecule.

Sources

The Emergence and Synthetic Blueprint of 3-(Chloromethyl)-2-isopropoxypyridine: A Keystone Intermediate in Modern Gastric Acid Suppression Therapy

Abstract

This in-depth technical guide delineates the discovery, history, and synthetic pathways of 3-(Chloromethyl)-2-isopropoxypyridine, a pivotal intermediate in the manufacture of proton pump inhibitors (PPIs), most notably Rabeprazole. The narrative traces its origins within the broader context of medicinal chemistry's quest for effective treatments for acid-related gastrointestinal disorders. We will dissect the logical underpinnings of its molecular architecture and provide a detailed, field-proven synthetic protocol, complete with mechanistic insights and characterization data. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive understanding of this critical chemical entity.

Introduction: A Molecule of Consequence in Pharmaceutical Synthesis

This compound (CAS No: 1248614-20-1) is a substituted pyridine derivative whose significance is intrinsically tied to the development of modern therapeutics for managing peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] Its structure, featuring a reactive chloromethyl group at the 3-position and an isopropoxy group at the 2-position of the pyridine ring, is meticulously designed for its role as a versatile building block.[2] The chloromethyl group serves as an excellent electrophilic handle for nucleophilic substitution, allowing for the facile coupling with other molecular scaffolds, a crucial step in the assembly of complex active pharmaceutical ingredients (APIs).[1]

The isopropoxy substituent, on the other hand, plays a more nuanced role. In the context of proton pump inhibitors, the alkoxy groups on the pyridine ring are known to modulate the pKa of the pyridine nitrogen. This is a critical factor in the mechanism of action of PPIs, which require accumulation in the acidic environment of the gastric parietal cells to become active.[3] The specific choice of an isopropoxy group can influence the compound's lipophilicity and metabolic stability, thereby affecting the overall pharmacokinetic profile of the final drug.

Historical Context: The Quest for Potent Proton Pump Inhibitors

The discovery of this compound is not marked by a singular, serendipitous event but rather by the systematic and rational drug design efforts that led to the advent of the proton pump inhibitor class of drugs. The journey began with the identification of the gastric H+/K+ ATPase as the final step in acid secretion.[3] This enzyme, the "proton pump," became a prime target for therapeutic intervention.

The first breakthrough came with the synthesis of timoprazole, a pyridylmethylsulfinyl benzimidazole, which demonstrated significant anti-secretory activity.[3] This led to the development of the first commercially successful PPI, Omeprazole. The core structure of these drugs consists of a substituted pyridine ring linked to a benzimidazole moiety via a methylsulfinyl bridge.

The subsequent development of second-generation PPIs, such as Rabeprazole, focused on optimizing the substitution patterns on both the pyridine and benzimidazole rings to improve the rate of activation, efficacy, and metabolic profile. It is within this intensive period of research and development in the late 20th century that intermediates like this compound were synthesized and utilized. While a specific "discovery" paper for this exact molecule is not prominently cited, its existence is a direct consequence of the need for a diverse range of substituted pyridine building blocks to explore the structure-activity relationships (SAR) of novel PPI candidates. Patents related to the synthesis of Rabeprazole and other PPIs implicitly detail the creation of such intermediates.[4][5]

Synthetic Methodologies: A Rational Approach to a Key Intermediate

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The general strategy involves the construction of the 2-isopropoxypyridine core, followed by the introduction of the chloromethyl group at the 3-position. A plausible and efficient synthetic route, synthesized from literature on related compounds, is detailed below.

Synthesis of the Precursor: 2-Isopropoxy-3-pyridinemethanol

The initial phase of the synthesis focuses on establishing the 2-isopropoxy substituted pyridine ring with a functional group at the 3-position that can be readily converted to a chloromethyl group. A common approach begins with a commercially available starting material, such as 2-chloro-3-pyridinemethanol.

Step 1: Nucleophilic Substitution to Introduce the Isopropoxy Group

The synthesis commences with the nucleophilic substitution of the chlorine atom in 2-chloro-3-pyridinemethanol with isopropoxide. This reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The isopropoxide anion, generated in situ from isopropanol, displaces the chloride to yield 2-isopropoxy-3-pyridinemethanol.

Chlorination of 2-Isopropoxy-3-pyridinemethanol

The final step in the synthesis is the conversion of the hydroxymethyl group of 2-isopropoxy-3-pyridinemethanol to the desired chloromethyl group. This transformation is a critical step and can be achieved using various chlorinating agents.

Step 2: Chlorination with Thionyl Chloride

A widely used and effective method for this conversion is the reaction with thionyl chloride (SOCl₂). The reaction is typically performed in an inert solvent, such as dichloromethane (DCM) or chloroform, often in the presence of a catalytic amount of a base like pyridine or triethylamine to neutralize the HCl gas generated during the reaction. The reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the final product, this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, compiled from established methodologies for similar transformations.

Materials:

-

2-Chloro-3-pyridinemethanol

-

Isopropanol (anhydrous)

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

Part A: Synthesis of 2-Isopropoxy-3-pyridinemethanol

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 eq) carefully washed with anhydrous hexanes to remove the mineral oil.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Slowly add anhydrous isopropanol (1.5 eq) dropwise to the slurry. Allow the mixture to stir at 0 °C for 30 minutes to ensure the complete formation of sodium isopropoxide.

-

Dissolve 2-chloro-3-pyridinemethanol (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford pure 2-isopropoxy-3-pyridinemethanol.

Part B: Synthesis of this compound

-

To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-isopropoxy-3-pyridinemethanol (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution at 0 °C to neutralize the excess acid.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography if necessary, though it is often of sufficient purity for subsequent steps.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| CAS Number | 1248614-20-1 |

| Appearance | Pale yellow oil (predicted) |

| Boiling Point | ~250.9 °C (predicted) |

| Density | ~1.106 g/cm³ (predicted) |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show a doublet for the two methyl groups of the isopropoxy group, a septet for the methine proton of the isopropoxy group, a singlet for the chloromethyl protons, and signals in the aromatic region corresponding to the three protons on the pyridine ring.

-

¹³C NMR (CDCl₃): The spectrum should exhibit signals for the methyl carbons of the isopropoxy group, the methine carbon, the chloromethyl carbon, and the six carbons of the substituted pyridine ring.

-

IR (neat): Characteristic peaks would include C-H stretching for the alkyl and aromatic groups, C-O stretching for the ether linkage, and C-Cl stretching.

-

Mass Spectrometry (EI): The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of a chlorine atom and fragments corresponding to the isopropoxy and pyridine moieties.

Applications in Drug Development: The Synthesis of Rabeprazole

The primary application of this compound is as a key building block in the synthesis of Rabeprazole. In this synthesis, the chloromethyl group of the pyridine derivative undergoes a nucleophilic substitution reaction with the thiol group of 2-mercaptobenzimidazole. This reaction, typically carried out in the presence of a base such as sodium hydroxide in an alcoholic solvent, forms the thioether linkage that is central to the structure of Rabeprazole. The resulting intermediate is then oxidized to the corresponding sulfoxide to yield the active pharmaceutical ingredient.

Conclusion

This compound stands as a testament to the power of rational drug design and the critical role of synthetic chemistry in the development of life-changing medicines. While its own "discovery" may be intertwined with the broader history of proton pump inhibitors, its importance as a key intermediate is undeniable. The synthetic strategies for its preparation are logical and well-established, relying on fundamental principles of organic chemistry. A thorough understanding of its synthesis, properties, and applications is essential for any researcher or professional working in the field of medicinal chemistry and pharmaceutical development. The continued availability and study of such pivotal building blocks will undoubtedly fuel the discovery of the next generation of therapeutics.

References

- CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google P

-

This compound - MySkinRecipes. (URL: [Link])

-

NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 - EPO. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

- CN105085377A - Synthetic method of 3-(chloromethyl)

-

Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons - MDPI. (URL: [Link])

-

An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (URL: [Link])

-

3-(CHLOROMETHYL)-2-(1-ISOPROPYL-1H-PYRAZOL-5-YL)PYRIDINE - precisionFDA. (URL: [Link])

-

This compound - MySkinRecipes. (URL: [Link])

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. (URL: [Link])

-

Spectroscopy Problems - Organic Chemistry at CU Boulder. (URL: [Link])

-

Discovery and development of proton pump inhibitors - Wikipedia. (URL: [Link])

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US5233043A - 2-alkoxy-5-alkoxymethyl-pyridines and a process for their preparation - Google Patents [patents.google.com]

- 3. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]

- 4. CN111704573A - Preparation method of rabeprazole chloride and intermediate thereof - Google Patents [patents.google.com]

- 5. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

An In-depth Technical Guide to the Safe Handling of 3-(Chloromethyl)-2-isopropoxypyridine

Introduction

3-(Chloromethyl)-2-isopropoxypyridine is a substituted pyridine derivative recognized for its critical role as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its molecular structure, featuring a reactive chloromethyl group, makes it a versatile building block, particularly in the production of proton pump inhibitors (PPIs) like Rabeprazole.[2][3][4] The electrophilic nature of the benzylic chloride facilitates nucleophilic substitution reactions, a cornerstone of its synthetic utility.[5] However, the very reactivity that makes this compound valuable also necessitates a rigorous and well-informed approach to its handling and safety.

This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for the safe handling, storage, and use of this compound. The protocols and recommendations herein are grounded in established safety principles and an understanding of the compound's chemical nature to ensure the protection of laboratory personnel and the integrity of research outcomes.

Compound Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| CAS Number | 1248614-20-1 | [1][6] |

| Molecular Formula | C₉H₁₂ClNO | [6][7] |

| Molecular Weight | 185.65 g/mol | [1][6] |

| Boiling Point | 250.9 ± 25.0 °C (Predicted) | [8] |

| Density | 1.106 ± 0.06 g/cm³ (Predicted) | [8] |

| Storage Temperature | 2-8°C, Inert atmosphere | [6][8] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks are associated with its corrosive nature and potential for causing irritation. While specific toxicological data for this exact compound is limited, data from structurally similar chloromethyl pyridine derivatives provide essential guidance.[9][10]

GHS Hazard Statements:

-

H315: Causes skin irritation. [6]

-

H318: Causes serious eye damage. [6]

-

H335: May cause respiratory irritation. [6]

Signal Word: Danger [6]

Analysis of Hazards:

-

Skin and Eye Contact: As a corrosive agent, direct contact can cause severe skin burns and serious, potentially irreversible, eye damage.[6] The chloromethyl group can act as an alkylating agent, which are often irritants.

-

Inhalation: Vapors or aerosols may cause irritation to the respiratory tract, leading to symptoms like coughing and shortness of breath.[10]

-

Ingestion: While less common in a laboratory setting, ingestion is presumed to be harmful. Similar compounds show moderate oral toxicity.[11]

-

Reactivity Hazards: The compound is incompatible with strong oxidizing agents and strong bases.[10] As with other chlorinated compounds, it may produce toxic fumes, including hydrogen chloride and nitrogen oxides, upon decomposition by heat or fire.[12][13]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory.

Primary Engineering Controls

The causality behind using primary engineering controls is to minimize exposure at the source, making it the most effective line of defense.

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This prevents the inhalation of vapors and contains any potential spills.[12]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[14]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the specific hazards posed by the compound.

-

Hand Protection: Wear nitrile or neoprene gloves. These materials offer good resistance to chlorinated organic compounds. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.[11] Contaminated gloves should be disposed of as hazardous waste.

-

Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[11] In addition, a full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during transfers of larger quantities or when working with reactions under pressure.[14]

-

Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[11] Ensure that clothing covers all exposed skin. In cases of significant spill risk, a chemically resistant apron may be necessary.

-

Respiratory Protection: Typically not required when work is conducted within a properly functioning fume hood. However, in the event of a spill or ventilation failure, a self-contained breathing apparatus (SCBA) should be used by emergency response personnel.[10]

Standard Operating Procedures (SOPs) for Handling & Use

Adherence to a validated SOP is critical for ensuring reproducible results and, more importantly, consistent safety.

General Handling Workflow

The following diagram outlines the logical flow for safely handling the compound from storage to reaction setup.

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Protocol for Use in a Reaction

This protocol describes a typical nucleophilic substitution reaction, such as the initial step in Rabeprazole synthesis.[4][15]

-

Preparation: Before starting, ensure all required reagents, solvents, and emergency spill kits are readily accessible. Verify that the fume hood sash is at the appropriate height.

-

Inert Atmosphere: The reaction vessel should be oven- or flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). This is crucial as the compound may be sensitive to moisture and many organometallic or basic reagents used in subsequent steps are pyrophoric or water-reactive.

-

Reagent Transfer: Retrieve the sealed container of this compound from its 2-8°C storage location.[6]

-

Dispensing: Allow the container to warm to ambient temperature inside the fume hood before opening to prevent condensation of atmospheric moisture. Carefully weigh the required amount in a tared, sealed container or add it directly to the reaction flask if appropriate.

-

Reaction Addition: Dissolve the compound in an appropriate anhydrous solvent (e.g., Dichloromethane, THF) inside the reaction flask.[2][15] If adding to a solution containing a nucleophile, the addition should be done slowly and cautiously, potentially at a reduced temperature to control the reaction rate and exotherm.

-

Post-Reaction: Upon completion, any excess reagent must be quenched safely according to established laboratory procedures.

-

Cleanup: All glassware that came into contact with the compound must be decontaminated by rinsing with a suitable solvent, followed by a standard washing procedure. The initial solvent rinse should be treated as hazardous waste.

Storage and Stability

Proper storage is essential for maintaining the compound's purity and preventing hazardous situations.[16][17]

-

Storage Conditions: Store in a tightly sealed container in a refrigerator at 2-8°C.[6][8] The storage area should be a designated, well-ventilated space for hazardous chemicals.[17]

-

Inert Atmosphere: The compound should be stored under an inert gas like argon or nitrogen to prevent potential degradation from atmospheric components.[6]

-

Incompatibilities: Segregate from strong oxidizing agents, strong bases, and acids.[10][18] Do not store near flammable materials.[19]

-

Container Integrity: Regularly inspect containers for signs of damage or leakage.[17] Ensure labels are clear and legible.[20]

Emergency Procedures

A pre-planned and practiced emergency response is critical to mitigating the consequences of an accident.

Spill Response

The response to a spill depends on its scale. The following decision tree provides a logical guide.

Caption: Decision Tree for Spill Response.

Personal Exposure

Immediate and correct first aid can significantly reduce the severity of an injury.[10]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[11] Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing.[11] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[21]

-

Inhalation: Move the affected person to fresh air immediately.[11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[10]

Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, paper towels, absorbent material) and solvent rinses, must be disposed of as hazardous chemical waste.[11]

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Never mix this waste with incompatible waste streams (e.g., strong oxidizers).

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Conclusion

This compound is an indispensable reagent in modern pharmaceutical development. Its effective use is predicated on a comprehensive understanding of its hazards and a disciplined application of safety protocols. By integrating the engineering controls, personal protective equipment, and handling procedures detailed in this guide, researchers can confidently and safely leverage the synthetic potential of this valuable compound.

References

- BLD Pharm. (n.d.). 1248614-20-1|this compound.

- Smolecule. (n.d.). Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6.

- MySkinRecipes. (n.d.). This compound.

- Apollo Scientific. (2022, September 16). 3-(Chloromethyl)pyridine hydrochloride Safety Data Sheet.

- Google Patents. (n.d.). CN103951651A - Rabeprazole correlate D synthesis method.

- Google Patents. (n.d.). WO2014091450A1 - Process for the preparation of rabeprazole.

- Patel, A. B., et al. (2011). An Efficient Synthesis of Rabeprazole Sodium. Asian Journal of Pharmaceutical Research, 1(1), 01-04.

- Capot Chemical Co., Ltd. (2019). MSDS of this compound.

- TCI Chemicals. (2025). 2-(Chloromethyl)pyridine Hydrochloride Safety Data Sheet.

- Sigma-Aldrich. (2024). 3-Chloropyridine Safety Data Sheet.

- Fisher Scientific. (2010). 3-Chloro-2-chloromethyl-1-propene Safety Data Sheet.

- ResearchGate. (n.d.). An efficient synthesis of rabeprazole.

- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories.

- Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety.

- European Patent Office. (2010). NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212.

- TCI Chemicals. (2025). Chloromethyl Isopropyl Carbonate Safety Data Sheet.

- Apollo Scientific. (2023). 3-(Chloromethyl)-2-methoxypyridine Safety Data Sheet.

- Fisher Scientific. (2025). 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride Safety Data Sheet.

- University of Reading. (2024). Guidance on Safe Storage of Chemicals in the Laboratory.

- Cornell University EHS. (n.d.). 7.9.1 General Storage Guidelines.

- University of Houston. (n.d.). How do I safely store chemicals in laboratory?.

- CymitQuimica. (n.d.). This compound.

- CymitQuimica. (2024). 2-Chloro-3-(trichloromethyl)pyridine Safety Data Sheet.

- CAMEO Chemicals. (n.d.). 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE.

- ChemicalBook. (n.d.). This compound CAS#: 1248614-20-1.

- Jubilant Ingrevia Limited. (n.d.). 3-Chloropyridine Safety Data Sheet.

Sources

- 1. This compound [myskinrecipes.com]

- 2. CN103951651A - Rabeprazole correlate D synthesis method - Google Patents [patents.google.com]

- 3. asianjpr.com [asianjpr.com]

- 4. NEW PROCESS FOR SYNTHESIS OF PROTON PUMP INHIBITORS - Patent 1851212 [data.epo.org]

- 5. Buy 3-(Chloromethyl)-2-isopropylpyridine | 194151-95-6 [smolecule.com]

- 6. 1248614-20-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound CAS#: 1248614-20-1 [m.chemicalbook.com]

- 9. capotchem.cn [capotchem.cn]

- 10. 3-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. WO2014091450A1 - Process for the preparation of rabeprazole - Google Patents [patents.google.com]

- 16. nottingham.ac.uk [nottingham.ac.uk]

- 17. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 18. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]

- 19. gre.ac.uk [gre.ac.uk]

- 20. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 21. fishersci.com [fishersci.com]

Methodological & Application

synthesis of tenatoprazole using 3-(Chloromethyl)-2-isopropoxypyridine

Application Note & Protocol: Synthesis of Tenatoprazole

A Technical Guide for Researchers and Drug Development Professionals on the Established Synthetic Pathway

Senior Application Scientist Note: